2-(Cyclopropylamino)-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
2-(Cyclopropylamino)-4,6-dimethylpyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with cyclopropylamino, dimethyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-4,6-dimethylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyridine derivative, the introduction of the cyclopropylamino group can be achieved through nucleophilic substitution reactions. The dimethyl groups are often introduced via alkylation reactions, while the carbonitrile group can be added using cyanation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts to accelerate the reaction, and purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amines.
Scientific Research Applications
2-(Cyclopropylamino)-4,6-dimethylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The carbonitrile group may also play a role in binding to active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylamino)-4,6-dimethylpyridine: Lacks the carbonitrile group, which may affect its reactivity and biological activity.
4,6-Dimethylpyridine-3-carbonitrile: Lacks the cyclopropylamino group, potentially altering its interaction with biological targets.
2-(Cyclopropylamino)-3-cyanopyridine: Similar structure but different substitution pattern, which can influence its chemical properties.
Uniqueness
2-(Cyclopropylamino)-4,6-dimethylpyridine-3-carbonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the cyclopropylamino group, along with the dimethyl and carbonitrile groups, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H13N3 |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(cyclopropylamino)-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H13N3/c1-7-5-8(2)13-11(10(7)6-12)14-9-3-4-9/h5,9H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
NSVOXDCTJSEDBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NC2CC2)C |
Origin of Product |
United States |
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